1H,2H-Hexafluorocyclopentene

Overview

Description

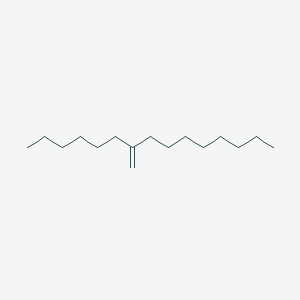

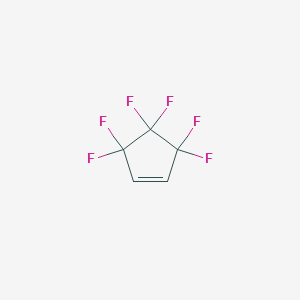

1H,2H-Hexafluorocyclopentene is a chemical compound with the molecular formula C5H2F6 . It has an average mass of 176.060 Da and a monoisotopic mass of 176.006073 Da .

Molecular Structure Analysis

1H,2H-Hexafluorocyclopentene contains a total of 13 bonds; 11 non-H bonds, 1 multiple bond, 1 double bond, and 1 five-membered ring .Chemical Reactions Analysis

1H,2H-Hexafluorocyclopentene and similar compounds have been treated with methanol in the presence of base, and the ethers formed were fully characterized . Each reaction gave the ethers consistent with an addition–elimination mechanism and there was no evidence for direct allylic substitution .Physical And Chemical Properties Analysis

1H,2H-Hexafluorocyclopentene has a density of 1.5±0.1 g/cm3, a boiling point of 15.6±40.0 °C at 760 mmHg, and a vapour pressure of 1060.0±0.0 mmHg at 25°C . It also has a molar refractivity of 23.8±0.4 cm3 .Scientific Research Applications

Dual-State Emissive Luminophores

1H,2H-Hexafluorocyclopentene has been used in the development of dual-state emissive (DSE) luminophores . These luminophores can luminesce both in solution and in solid states, which makes them attractive for a broad range of applications . The unsymmetrical hexafluorocyclopentene-linked twisted π-conjugated structures carrying various substituents were designed and synthesized in a single-step reaction from heptafluorocyclopentene or perfluoro-1,2-diphenylcyclopentene derivatives .

Quantum Mechanical Studies

1H,2H-Hexafluorocyclopentene has been used in quantum mechanical studies . A test set of small pseudo-four membered rings with known experimental barriers to planarity has been used to explore suitable quantum mechanical approaches to this type of molecular problem . The best method has then been applied to 1H,2H-hexafluorocyclopentene and 1H-heptafluorocyclopentene .

Safety and Hazards

Future Directions

The future directions of 1H,2H-Hexafluorocyclopentene research could involve exploring suitable quantum mechanical approaches to this type of molecular problem . Further studies could also focus on recording low-resolution far-infrared spectra which could allow an experimental determination of the barrier to planarity for these compounds .

Mechanism of Action

Target of Action

1H,2H-Hexafluorocyclopentene is a chemical compound with the molecular formula C5H2F6 The primary targets of this compound are not well-documented in the literature

Mode of Action

It’s known that the compound has high chemical stability , but the specifics of its interaction with biological targets and the resulting changes are yet to be determined.

Biochemical Pathways

The biochemical pathways affected by 1H,2H-Hexafluorocyclopentene are currently unknown. The compound’s high chemical stability suggests it could potentially interact with various biochemical pathways

Pharmacokinetics

Its predicted density is 1.48±0.1 g/cm3 , which might influence its bioavailability.

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. 1H,2H-Hexafluorocyclopentene is stable in air, but it may decompose under high temperatures and light exposure . Therefore, these environmental factors could potentially influence its action and efficacy.

properties

IUPAC Name |

3,3,4,4,5,5-hexafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6/c6-3(7)1-2-4(8,9)5(3,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQKLIHFKVAEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461880 | |

| Record name | 1H,2H-Hexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,2H-Hexafluorocyclopentene | |

CAS RN |

1005-73-8 | |

| Record name | 3,3,4,4,5,5-Hexafluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,2H-Hexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,2H-Hexafluorocyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction 1H,2H-Hexafluorocyclopentene undergoes with perfluorocyclohexa-1,3-diene?

A1: 1H,2H-Hexafluorocyclopentene acts as a dienophile in a Diels-Alder reaction with perfluorocyclohexa-1,3-diene. This reaction forms a bridged cycloadduct. [, ] Further dehydrofluorination of this adduct produces perfluorotricyclo[5,2,2,02,6]undeca-2,5,8-triene. []

Q2: Does the reaction outcome differ if we replace 1H,2H-Hexafluorocyclopentene with 1H,2H-octafluorocyclohexene in the reaction with perfluorocyclohexa-1,3-diene?

A2: Yes, while both 1H,2H-Hexafluorocyclopentene and 1H,2H-octafluorocyclohexene participate in Diels-Alder reactions with perfluorocyclohexa-1,3-diene, the final products differ due to the ring size. 1H,2H-octafluorocyclohexene forms a perfluorotricyclo[6,2,2,02,7]-dodeca-2,6,9-triene product after dehydrofluorination. [, ] This highlights the impact of ring size on the final product structure in these reactions.

Q3: Beyond Diels-Alder reactions, are there other notable chemical transformations involving 1H,2H-Hexafluorocyclopentene?

A3: Research indicates that cobalt trifluoride can add fluorine to the double bond of 1H,2H-hexafluorocyclopentene. Interestingly, this addition is not highly stereoselective, resulting in a cis:trans product ratio of roughly 2:3.9. [] This observation suggests potential complexities in controlling the stereochemistry of fluorination reactions with this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.